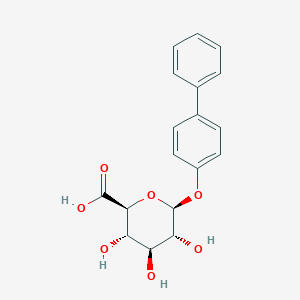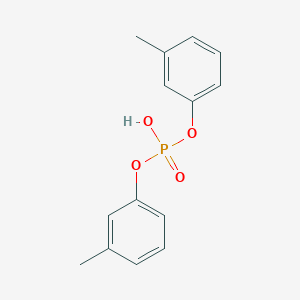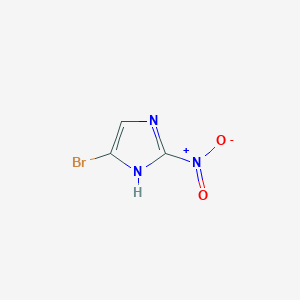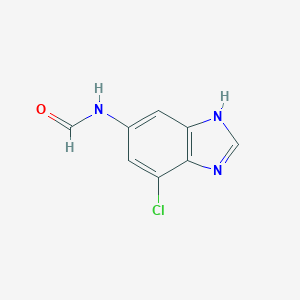
Glucopyranosiduronic acid, 4-biphenylyl, beta-D-
Descripción general
Descripción
Glucopyranosiduronic acid, 4-biphenylyl, beta-D- is a natural product derived from plant sources . It’s a metabolite of 4-Phenylphenol , which is a reagent used in the synthesis of pyrrolo [1,2-c]imidazole dione derivatives .
Synthesis Analysis
The synthesis of Glucopyranosiduronic acid, 4-biphenylyl, beta-D- involves Wogonin and (2S,3S,4R,5R,6R)-6- [ [ [ (2S,3S,4R,5R)-5- (2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic .Molecular Structure Analysis
The molecule contains a total of 43 atoms. There are 18 Hydrogen atoms, 18 Carbon atoms, and 7 Oxygen atoms . It contains total 45 bonds; 27 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 4 hydroxyl groups, 3 secondary alcohols, 1 ether (aliphatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
The compound appears as a powder . Its molecular formula is C21H20O11 and has a molecular weight of 448.4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
Role in Human Endoplasmic Reticulum Uridine Diphosphate Glucuronosyltransferase 2B7 (UGT2B7) Catalysis
Glucopyranosiduronic acid derivatives have been found to interact with UGT2B7, an enzyme in the human endoplasmic reticulum . UGTs mediate the absorption and metabolism of endogenous and exogenous compounds by catalyzing the covalent addition of glucuronic acid and various lipophilic chemicals . In particular, flavone glycosides, which are major phytochemicals in dietary intake, have high binding affinities towards UGT2B7 protein .
Interaction with Flavone Glycosides, Aglycones, and Metabolites
Research has shown that glucopyranosiduronic acid derivatives can interact with flavone glycosides, their aglycones, and metabolites . These interactions can affect the utilization patterns of flavonoids, contributing to our understanding of how these natural products are used at the cellular level .
Inhibition of UGT2B7 Activity
Certain glucopyranosiduronic acid derivatives, such as rutin and nicotifiorin, can significantly inhibit the activity of recombinant UGT2B7 protein . This inhibition is stronger than that caused by other compounds like isovitexin, vitexin, 3-hydroxyphenylacetic acid, and 3,4-dihydroxyphenylacetic acid .
Antibacterial Properties
Glucopyranosiduronic acid derivatives have demonstrated antibacterial properties . For instance, methyl 2-O-lauroyl-α-d-glucopyranosiduronic acid and azido 2-O-lauroyl-α-d-glucopyranosiduronic acid are effective inhibitors against Staphylococcus aureus .
Role in Synthesis of Fatty Acid Esters
Fatty acid esters can be regioselectively introduced at the 2-O-position of α-d-glucopyranosiduronides using glucopyranosiduronic acid derivatives . This process uses dibutyltin dimethoxide as the stannylating agent .
Mecanismo De Acción
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-phenylphenoxy)oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZQPUBFBMWPMZ-RNGZQALNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172650 | |
| Record name | Glucopyranosiduronic acid, 4-biphenylyl, beta-D- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glucopyranosiduronic acid, 4-biphenylyl, beta-D- | |
CAS RN |
19132-91-3 | |
| Record name | Glucopyranosiduronic acid, 4-biphenylyl, beta-D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019132913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucopyranosiduronic acid, 4-biphenylyl, beta-D- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)





![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)

![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)



